molecular formula C24H26NO4+ B1261353 Flavoxate(1+)

Flavoxate(1+)

Cat. No. B1261353
M. Wt: 392.5 g/mol
InChI Key: SPIUTQOUKAMGCX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavoxate(1+) is a piperidinium ion resulting from the protonation of the nitrogen atom of flavoxate. It is a conjugate acid of a flavoxate.

Scientific Research Applications

Flavoxate in Urogynecology

Flavoxate, since its emergence in 1967, has been primarily used in treating urogenital tract disorders, especially overactive bladder and urge symptomatology. Despite the advent of newer anticholinergic drugs, flavoxate's minimal side effects and high tolerability make it a significant consideration in urogynecological conditions. However, recent decades lack randomized controlled trials on flavoxate, underscoring a need for more clinical studies and potential novel drug formulations (Zor, Aydur, & Dmochowski, 2015).

Effects on Detrusor Contractility

Research has shown that short-term flavoxate treatment alters detrusor contractility characteristics, which is crucial for understanding its clinical efficacy and mechanism of action in treating overactive bladder. This insight suggests renewed interest in flavoxate's clinical use (Tang et al., 2015).

Flavoxate: Present and Future Perspectives

Flavoxate has demonstrated efficacy in treating overactive bladder (OAB) and associated symptoms. It exhibits multiple pharmacological effects, including inhibition of phosphodiesterases and moderate calcium antagonistic activity. While flavoxate is effective and well-tolerated in OAB treatment, future research is needed to explore its role further and potential use in other indications (Arcaniolo, Conquy, & Tarcan, 2015).

Electrochemical Analysis

A study conducted on flavoxate hydrochloride, a smooth muscle antispasmodic, explored its electrochemical behavior at the mercury electrode. This research is vital for developing sensitive and precise procedures for determining flavoxate hydrochloride in bulk and pharmaceutical formulations (Ghoneim, El-Attar, & Razeq, 2007).

properties

Product Name

Flavoxate(1+)

Molecular Formula

C24H26NO4+

Molecular Weight

392.5 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/p+1

InChI Key

SPIUTQOUKAMGCX-UHFFFAOYSA-O

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flavoxate(1+)
Reactant of Route 2
Reactant of Route 2
Flavoxate(1+)
Reactant of Route 3
Reactant of Route 3
Flavoxate(1+)
Reactant of Route 4
Reactant of Route 4
Flavoxate(1+)
Reactant of Route 5
Reactant of Route 5
Flavoxate(1+)
Reactant of Route 6
Reactant of Route 6
Flavoxate(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.